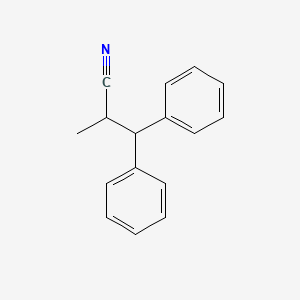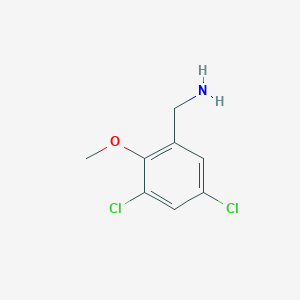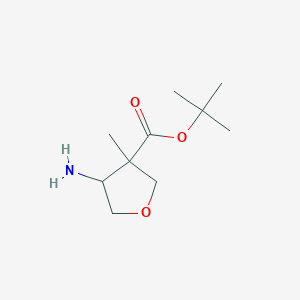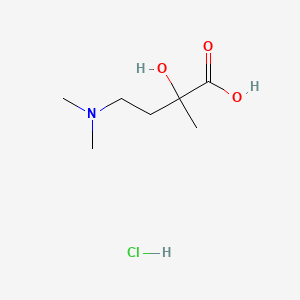
Ethyl 3-(2-chloro-1,3-thiazol-4-yl)-3-oxopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(2-chloro-1,3-thiazol-4-yl)-3-oxopropanoate: is a chemical compound with the following structure:
CH3C(O)CH2C(O)OCH2CH3
It belongs to the thiazole family and contains an ester group. Thiazoles are heterocyclic compounds that often exhibit interesting biological and chemical properties.
Méthodes De Préparation
Synthetic Routes:
The synthesis of Ethyl 3-(2-chloro-1,3-thiazol-4-yl)-3-oxopropanoate involves the reaction of 2-chloro-1,3-thiazole-4-carbaldehyde with ethyl acetoacetate . The reaction proceeds via a Knoevenagel condensation, resulting in the formation of the desired product.
Reaction Conditions:
- Reactants: 2-chloro-1,3-thiazole-4-carbaldehyde and ethyl acetoacetate
- Solvent: Typically anhydrous ethanol or another suitable solvent
- Catalyst: Basic conditions (such as sodium ethoxide)
- Temperature: Room temperature or slightly elevated
- Workup: Isolation and purification of the product
Industrial Production:
While there isn’t a large-scale industrial production method specifically for this compound, it can be synthesized in research laboratories or custom chemical synthesis facilities.
Analyse Des Réactions Chimiques
Ethyl 3-(2-chloro-1,3-thiazol-4-yl)-3-oxopropanoate: can undergo various reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Substitution: The chlorine atom can be replaced by other nucleophiles.
Reduction: Reduction of the carbonyl group can lead to the corresponding alcohol.
Common reagents and conditions depend on the specific transformation desired.
Applications De Recherche Scientifique
Chemistry:
Building Block: It serves as a building block for the synthesis of more complex molecules.
Functional Group Manipulation: Researchers use it to introduce the thiazole moiety into other compounds.
Biology and Medicine:
Antimicrobial Properties: Thiazole derivatives often exhibit antimicrobial activity.
Drug Development: Researchers explore its potential as a scaffold for drug design.
Industry:
Fine Chemicals: It finds applications in the production of fine chemicals and pharmaceutical intermediates.
Mécanisme D'action
The exact mechanism of action for Ethyl 3-(2-chloro-1,3-thiazol-4-yl)-3-oxopropanoate depends on its specific use. It may interact with enzymes, receptors, or other biological targets.
Comparaison Avec Des Composés Similaires
While there are related thiazole derivatives, the uniqueness of this compound lies in its specific substitution pattern and ester functionality.
Similar Compounds
- 2-Chloro-1,3-thiazole-4-carbaldehyde
- Ethyl 2-chlorothiazole-4-carboxylate
Propriétés
Numéro CAS |
2825005-27-2 |
|---|---|
Formule moléculaire |
C8H8ClNO3S |
Poids moléculaire |
233.67 g/mol |
Nom IUPAC |
ethyl 3-(2-chloro-1,3-thiazol-4-yl)-3-oxopropanoate |
InChI |
InChI=1S/C8H8ClNO3S/c1-2-13-7(12)3-6(11)5-4-14-8(9)10-5/h4H,2-3H2,1H3 |
Clé InChI |
PVEMBMJLLYDMAU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(=O)C1=CSC(=N1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![1-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-2-propanone](/img/structure/B13542343.png)
